molecular formula C20H23F2NO5 B1226593 3-Hydroxy-1-adamantanecarboxylic acid [2-[2-(difluoromethoxy)anilino]-2-oxoethyl] ester

3-Hydroxy-1-adamantanecarboxylic acid [2-[2-(difluoromethoxy)anilino]-2-oxoethyl] ester

Cat. No. B1226593
M. Wt: 395.4 g/mol
InChI Key: VTARJFYRXDMCGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-1-adamantanecarboxylic acid [2-[2-(difluoromethoxy)anilino]-2-oxoethyl] ester is an anilide.

Scientific Research Applications

Synthesis and Optimization

  • Synthesis Techniques : 3-Hydroxy-1-adamantanecarboxylic acid is synthesized using oxidation reactions, employing adamantanecarboxylic acid as raw material and nitric acid and concentrated sulfuric acid as oxidants. The structures of the products are identified by various analytical methods, including IR, 1HNMR, and melting point measurement (Hu, 2014).
  • Optimization of Synthesis : A practical method for synthesizing 2-(3-hydroxy-1-adamantane)-2-oxoacetic acid, a key intermediate of saxagliptin, involves several optimized steps to achieve a higher overall yield, indicating potential for commercial production (Liao et al., 2019).

Antiproliferative Activity and Microtubule Influence

  • Anticancer Properties : Adamantane acid esters, including those containing 3-hydroxy-4-methoxybenzyl groups, demonstrate noticeable cytotoxicity to certain human carcinoma cells. They can cause depolymerization of microtubule networks in these cells, indicating potential as antitumor agents (Zefirov et al., 2017).

Crystal Structure and Kinetics

  • Crystal Structure Analysis : The crystal structure of a complex involving 3-hydroxy-1-adamantanecarboxylic acid was determined, providing insights into the thermal behavior and IR spectra of such compounds. Additionally, the non-isothermal dehydration kinetics of the complex were studied (Li et al., 2008).

Host–Guest Complexation

  • Drug Delivery Systems : Understanding the host–guest chemistry involving cyclodextrins and adamantane derivatives is fundamental for developing efficient drug delivery systems. Studies on β-cyclodextrin's inclusion behaviors toward adamantane derivatives can guide the design of nanomedicine with hierarchical structures (Wang et al., 2021).

Molecular Mimicry and Enantioresolution

  • Chameleonic Mimicry : The chameleonic mimicry of a derivative of 3-hydroxy-1-adamantanecarboxylic acid with racemic 2-butanol highlights its potential in the enantioresolution of racemates and offers insights into the stereochemistry of these molecules (Miragaya et al., 2010).

properties

Product Name

3-Hydroxy-1-adamantanecarboxylic acid [2-[2-(difluoromethoxy)anilino]-2-oxoethyl] ester

Molecular Formula

C20H23F2NO5

Molecular Weight

395.4 g/mol

IUPAC Name

[2-[2-(difluoromethoxy)anilino]-2-oxoethyl] 3-hydroxyadamantane-1-carboxylate

InChI

InChI=1S/C20H23F2NO5/c21-18(22)28-15-4-2-1-3-14(15)23-16(24)10-27-17(25)19-6-12-5-13(7-19)9-20(26,8-12)11-19/h1-4,12-13,18,26H,5-11H2,(H,23,24)

InChI Key

VTARJFYRXDMCGG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)C(=O)OCC(=O)NC4=CC=CC=C4OC(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Hydroxy-1-adamantanecarboxylic acid [2-[2-(difluoromethoxy)anilino]-2-oxoethyl] ester
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3-Hydroxy-1-adamantanecarboxylic acid [2-[2-(difluoromethoxy)anilino]-2-oxoethyl] ester
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3-Hydroxy-1-adamantanecarboxylic acid [2-[2-(difluoromethoxy)anilino]-2-oxoethyl] ester

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